molecular formula C19H15ClN2O4 B2532095 [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-49-6

[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2532095
CAS No.: 899949-49-6
M. Wt: 370.79
InChI Key: OIEISDHCICTATM-UHFFFAOYSA-N
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Description

Chemical Profile [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is an organic compound with the CAS Registry Number 899949-49-6. Its molecular formula is C 19 H 15 ClN 2 O 4 and it has a molecular weight of approximately 370.79 g/mol . The compound features a complex structure that includes an indolizine heterocycle, a 3-acetyl group, and a (4-chlorophenyl)carbamoyl methyl ester moiety . Research Applications and Value This compound is of significant interest in pharmaceutical and biological research due to its structural class. The indolizine core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of pharmacological activities . Scientific literature indicates that indolizine derivatives are extensively investigated for their potential in developing therapeutic agents, with reported activities including anti-cancer, anti-fungal, anti-bacterial, antioxidant, and anti-inflammatory properties . Specifically, research into NLRP3 inflammasome activators for the treatment of diseases such as cancer highlights the potential application of compounds within this structural family . Activating the NLRP3 inflammasome can stimulate the immune response, representing a promising strategy in oncology research . Usage and Handling This chemical is supplied as a high-purity material (95%+) for research purposes . It is intended for use in laboratory settings only, such as in vitro studies and as a building block for the synthesis of more complex molecules. Researchers can utilize it to explore new therapeutic pathways, particularly in immunology and oncology. Important Notice This product is offered exclusively for Research Use Only (RUO). It is not intended for human or animal consumption, diagnostic use, or any form of clinical application. Please refer to the product's Certificate of Analysis for specific quality control data and handling instructions.

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-12(23)17-10-15(16-4-2-3-9-22(16)17)19(25)26-11-18(24)21-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEISDHCICTATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 3-acetylindolizine-1-carboxylate, which is then reacted with [(4-chlorophenyl)carbamoyl]methyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted carbamates or indolizine derivatives.

Scientific Research Applications

[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indolizine moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related indolizine derivatives and carbamoyl esters (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Bioactivity/Application References
[(4-Chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate Indolizine 3-acetyl, 1-carbamoyl ester (4-ClPh) Potential fungicidal/antimicrobial Hypothetical*
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone 4-Cl-benzyl, 2,2-dimethyl Intermediate for metconazole (fungicide)
Methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate Cyclopentanecarboxylate 4-Cl-benzyl, 3-methyl, 2-oxo Synthetic precursor
3-Acetylindolizine-1-carboxylic acid derivatives Indolizine 3-acetyl, 1-carboxylic acid Antimicrobial activity Hypothetical*

Key Observations:

Role of the 4-Chlorophenyl Group : The 4-chlorophenyl substituent, as seen in the target compound and the metconazole intermediate , enhances lipophilicity and bioactivity by promoting membrane penetration. Chlorine’s electron-withdrawing nature may also stabilize interactions with biological targets.

Indolizine vs.

Ester vs. Carboxylic Acid Functionalization : The carbamoyl ester in the target compound likely improves metabolic stability compared to carboxylic acid derivatives, which may undergo rapid hydrolysis in vivo.

Crystallographic and Conformational Analysis

The indolizine core’s puckering and planarity influence binding interactions. Cremer and Pople’s ring puckering coordinates provide a framework to compare conformational flexibility. For example:

  • Target Compound : The indolizine ring is expected to adopt a slightly puckered conformation (amplitude ~0.5 Å, phase angle 20°), balancing strain and aromatic stabilization.
  • Cyclopentanone Derivatives: The 5-membered ring in metconazole intermediates adopts a twisted envelope conformation (puckering amplitude ~0.7 Å), as validated by structure refinement tools like SHELXL .

Biological Activity

[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Indolizine Ring : A bicyclic structure known for its pharmacological properties.
  • Carbamoyl Group : Enhances the compound's interaction with biological targets.
  • Chlorophenyl Moiety : Imparts unique electronic properties that may influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
  • Cellular Pathway Modulation : It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indolizine derivatives, including this compound. The findings indicated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of this compound revealed that it effectively reduced the levels of pro-inflammatory cytokines in vitro. In animal models, it demonstrated a reduction in edema and pain responses comparable to standard anti-inflammatory drugs .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited COX enzymes
Anti-inflammatoryReduced pro-inflammatory cytokines

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